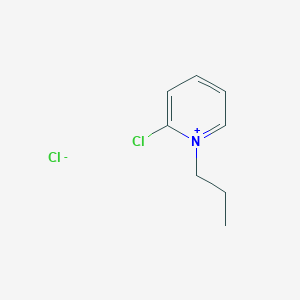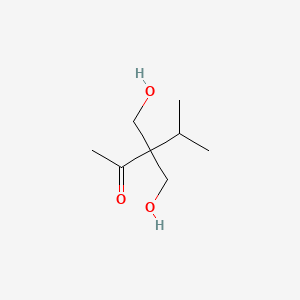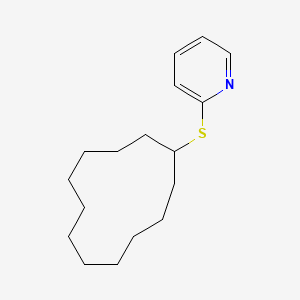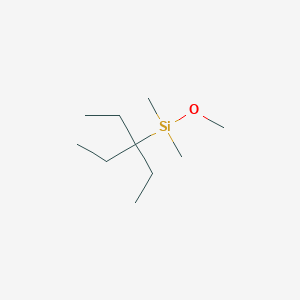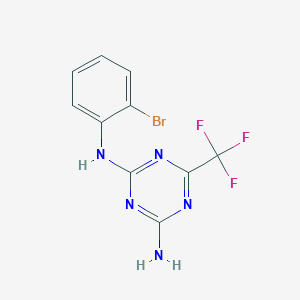
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- is a heterocyclic aromatic compound It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.
Introduction of Substituents: The bromophenyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide, while trifluoromethylation can be carried out using trifluoromethyl iodide or other reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Reduction: Reduction reactions can be performed to modify the functional groups or the triazine ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution can introduce new functional groups.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The bromophenyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(trifluoromethyl)-: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- is unique due to the presence of both bromophenyl and trifluoromethyl groups
Propriétés
Numéro CAS |
112878-52-1 |
|---|---|
Formule moléculaire |
C10H7BrF3N5 |
Poids moléculaire |
334.10 g/mol |
Nom IUPAC |
2-N-(2-bromophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H7BrF3N5/c11-5-3-1-2-4-6(5)16-9-18-7(10(12,13)14)17-8(15)19-9/h1-4H,(H3,15,16,17,18,19) |
Clé InChI |
NWRMCCBVCNSZHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)

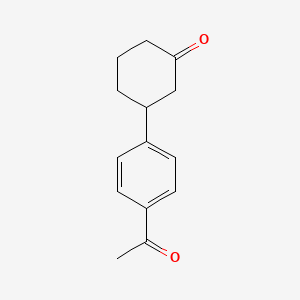
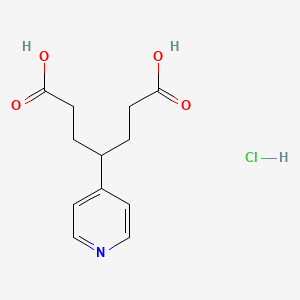
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
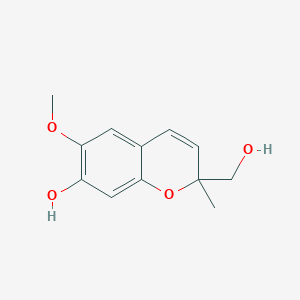
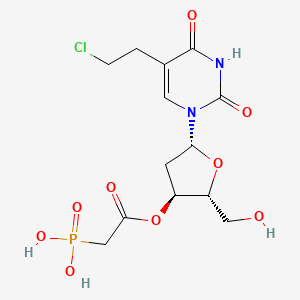
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
